3-amino-N-(2-chloro-4-methylphenyl)propanamide
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Overview
Description
3-amino-N-(2-chloro-4-methylphenyl)propanamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of propanamide, featuring an amino group, a chloro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chloro-4-methylphenyl)propanamide typically involves the reaction of 2-chloro-4-methylphenylamine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chloro-4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced chloro groups.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
3-amino-N-(2-chloro-4-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-methylphenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)propanamide
Uniqueness
3-amino-N-(2-chloro-4-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-amino-N-(2-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13ClN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
InChI Key |
WWLCDVBDWUKVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)Cl |
Origin of Product |
United States |
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